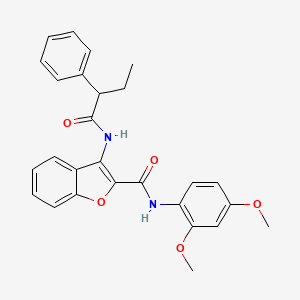
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide, also known as DPBF, is a synthetic compound that belongs to the class of benzofuran derivatives. DPBF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research on benzofuran derivatives has led to the synthesis of novel compounds with potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020). Similarly, compounds synthesized by Huy et al. (2008) exhibit properties that could be beneficial in medicinal chemistry (Huy et al., 2008).
Material Science Applications
Compounds derived from benzofuran have been explored for their applications in material science, such as the development of polymers with specific properties. Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, highlighting their solubility, thermal stability, and potential for creating transparent, flexible films (Hsiao et al., 2000).
Antimicrobial and Anti-inflammatory Properties
Research has also focused on evaluating the antimicrobial and anti-inflammatory properties of benzofuran derivatives. For example, Talupur et al. (2021) investigated the antimicrobial effectiveness of benzofuran-derived compounds, highlighting their potential in developing new antimicrobial agents (Talupur et al., 2021).
Molecular Docking Studies
Molecular docking studies have been used to understand the interaction mechanisms of benzofuran derivatives with biological targets, providing insights into their potential therapeutic applications. Such studies contribute to the rational design of compounds with enhanced biological activities (Talupur et al., 2021).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-4-19(17-10-6-5-7-11-17)26(30)29-24-20-12-8-9-13-22(20)34-25(24)27(31)28-21-15-14-18(32-2)16-23(21)33-3/h5-16,19H,4H2,1-3H3,(H,28,31)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSWEXCFXZLGBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

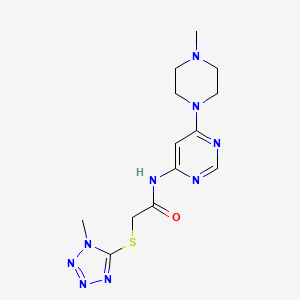
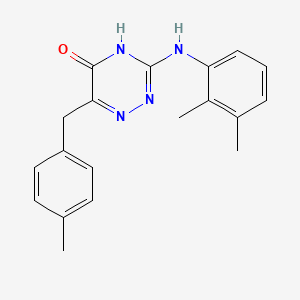
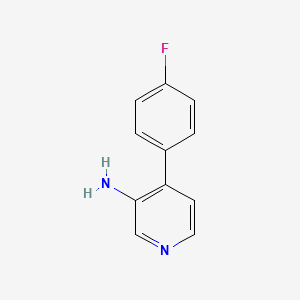
![3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355788.png)
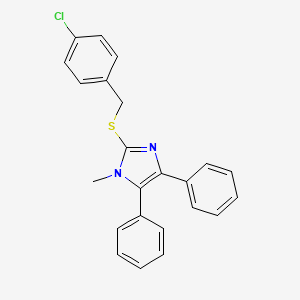
![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)
![2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2355798.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)
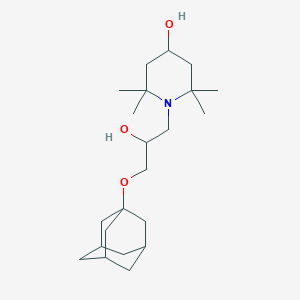
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)
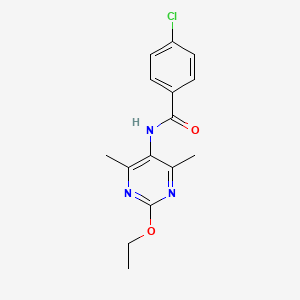
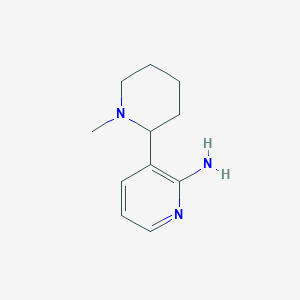
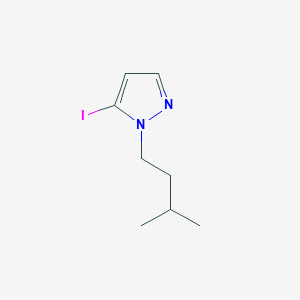
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)